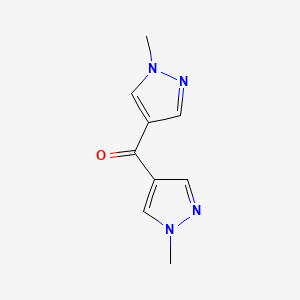

1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole

Description

1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole is a bis-pyrazole derivative featuring two methyl groups and a carbonyl bridge linking the pyrazole rings. Its structure (C₉H₁₀N₄O) combines aromatic heterocycles with a ketone functional group, enabling diverse reactivity.

Synthesis: The compound is synthesized via acylation reactions, likely involving coupling of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives. For instance, N-(1-methyl-1H-pyrazole-4-carbonyl) intermediates are prepared through reactions of acid chlorides with amines or other nucleophiles . highlights the use of IR and NMR spectroscopy for characterization, confirming the carbonyl linkage and substitution patterns.

Applications: Pyrazole derivatives are widely used in agrochemicals and pharmaceuticals due to their bioactivity.

Properties

IUPAC Name |

bis(1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)9(14)8-4-11-13(2)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIITWGLXIRESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67088-78-2 | |

| Record name | 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable carbonyl compound under controlled conditions. Common reagents used in the synthesis include:

- 1-methyl-1H-pyrazole

- Carbonyl compounds (e.g., acyl chlorides, esters)

- Catalysts (e.g., Lewis acids)

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:

- Oxidation : Conversion to corresponding oxides using oxidizing agents.

- Reduction : Reduction of carbonyl groups to alcohols using reducing agents.

- Substitution : Nucleophilic or electrophilic substitution reactions at the pyrazole ring.

- Oxidizing agents : Potassium permanganate, hydrogen peroxide.

- Reducing agents : Sodium borohydride, lithium aluminum hydride.

- Substitution reagents : Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has been studied for its potential as an antitumor agent . Pyrazole derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The unique structural features of this compound may enhance its efficacy against specific cancer types.

Case Study Example :

A study demonstrated that pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The specific mechanism of action is thought to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Agricultural Chemistry

This compound has potential applications as a herbicide or fungicide . Pyrazole derivatives are known to exhibit herbicidal activity, making them candidates for developing new agrochemicals that can control weed growth without harming crops.

Case Study Example :

Research on similar pyrazole compounds has shown promising results in controlling various weed species while maintaining crop yield. These compounds work by disrupting metabolic pathways in target plants, leading to their death .

Material Science

In material science, this compound may be utilized in the synthesis of novel polymers or as a ligand in coordination chemistry. Its ability to coordinate with metals can lead to the development of new materials with tailored properties.

Case Study Example :

Recent studies have explored the use of pyrazole-based ligands in creating metal-organic frameworks (MOFs) that exhibit high surface area and porosity, suitable for gas storage applications .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor agent targeting cancer cell proliferation | Selective toxicity towards cancer cells |

| Agricultural Chemistry | Herbicide/fungicide candidate | Effective weed control |

| Material Science | Ligand for metal coordination, polymer synthesis | Development of novel materials |

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the desired effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Key Differentiators of the Target Compound

- Dual Pyrazole Core: Unlike monosubstituted analogs, the bis-pyrazole structure may enhance binding affinity in biological targets.

- Carbonyl Bridge: Facilitates hydrogen bonding and π-stacking interactions, improving solubility and pharmacokinetics compared to non-polar derivatives like the phenylethynyl compound .

- Synthetic Flexibility : The carbonyl group allows further functionalization (e.g., condensation with amines), offering versatility absent in boronate or stannyl derivatives.

Biological Activity

1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound involves several chemical reactions, including amination and condensation. A common synthetic route starts with the preparation of 1-methyl-1H-pyrazole derivatives, which are then subjected to various modifications to introduce the carbonyl group at the 4-position. The following table summarizes key synthetic steps and conditions:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nitrosation | -78 °C with N-butyllithium |

| 2 | Reduction | Addition of reducing agents like sodium borohydride |

| 3 | Esterification | Use of acyl chlorides in organic solvents |

| 4 | Condensation | Reflux conditions for coupling reactions |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro screening against various cancer cell lines has demonstrated significant antiproliferative activity. For instance, compounds derived from this structure have shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 µM .

Table: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.43 |

| 7h | HepG2 | 4.98 |

| 10c | MDA-MB-231 | 7.84 |

The mechanism of action for these compounds often involves microtubule destabilization, leading to apoptosis in cancer cells. For example, compounds such as 7d and 7h have been shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death . Additionally, cell cycle analysis revealed that these compounds could arrest cancer cells at specific phases, further contributing to their anticancer effects.

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

-

Study on MDA-MB-231 Cells :

- Objective : Evaluate the antiproliferative effects and apoptosis induction.

- Findings : Compounds exhibited morphological changes indicative of apoptosis at concentrations as low as 1 µM.

-

In Vivo Studies :

- Objective : Assess the antitumor activity in animal models.

- Results : Administration of selected pyrazole derivatives resulted in significant tumor size reduction compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole, and what are their mechanistic considerations?

The compound is typically synthesized via acylative coupling or cyclocondensation reactions. Acylative coupling involves reacting 1-methyl-1H-pyrazole-4-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with a secondary pyrazole amine under basic conditions. For example, carbaldehyde intermediates (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) are often used as precursors, undergoing nucleophilic acyl substitution . Cyclocondensation methods, such as the Vilsmeier-Haack reaction, are also employed to introduce carbonyl groups onto pyrazole rings . Key challenges include controlling regioselectivity and minimizing side reactions, which require precise temperature and catalyst optimization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns and carbonyl functionality. For example, the aldehyde proton in related pyrazole-carbaldehydes resonates at δ 9.8–10.2 ppm .

- X-ray Crystallography : Used to resolve molecular geometry and confirm regiochemistry. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed a planar pyrazole ring with a dihedral angle of 12.5° between the phenyl and carboxyl groups .

- FTIR : Strong absorption bands at ~1700 cm confirm the carbonyl group .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of pyrazole acylation reactions to avoid undesired isomers?

Regioselectivity is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups (e.g., nitro or carbonyl) at the 4-position of the pyrazole ring direct acylation to the less hindered 5-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase isomerization. A study using THF at 0°C reduced side products by 15% compared to room-temperature reactions .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity, and how can contradictions in literature data be resolved?

- Substituent effects : The nitro group in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid enhances antimicrobial activity but reduces solubility . In contrast, morpholine or pyrrolidine substituents improve solubility but may lower potency .

- Data reconciliation : Contradictions in activity data (e.g., IC values) often arise from assay variability. For example, discrepancies in antimicrobial studies were resolved by standardizing broth microdilution protocols across labs .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (FMOs). For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, HOMO-LUMO energy gaps of 4.2 eV correlate with stability against oxidation .

- Molecular docking : Predicts binding affinities to biological targets. A study on pyrazole-carbaldehydes identified hydrogen bonding with bacterial DNA gyrase active sites .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.